molecular formula C8H13N3O2 B15215414 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one CAS No. 112799-92-5

3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B15215414
CAS No.: 112799-92-5
M. Wt: 183.21 g/mol
InChI Key: RIEGNRJVSUHOJC-UHFFFAOYSA-N
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Description

3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of cyclohexylamine with a suitable hydrazine derivative, followed by cyclization with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazole ring or the cyclohexyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1H-1,2,4-triazol-5(4H)-one: Lacks the cyclohexyl group, which may affect its chemical properties and applications.

    3-methyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one:

Uniqueness

The presence of the cyclohexyl group in 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one may confer unique steric and electronic properties, making it distinct from other triazole derivatives. This uniqueness could be leveraged in designing new compounds with specific desired properties.

Properties

CAS No.

112799-92-5

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H13N3O2/c12-8-10-9-7(11(8)13)6-4-2-1-3-5-6/h6,13H,1-5H2,(H,10,12)

InChI Key

RIEGNRJVSUHOJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NNC(=O)N2O

Origin of Product

United States

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